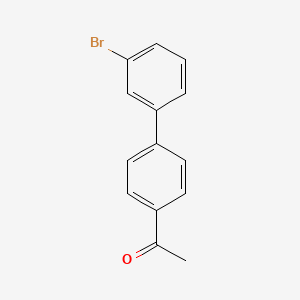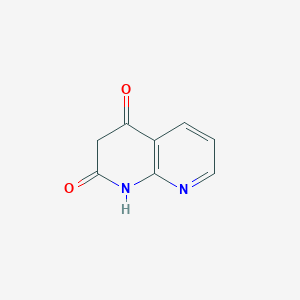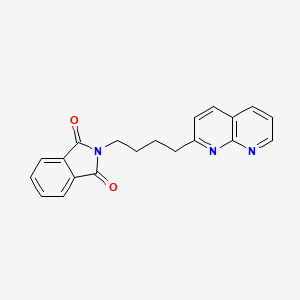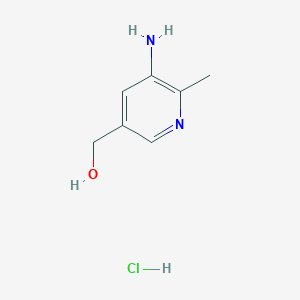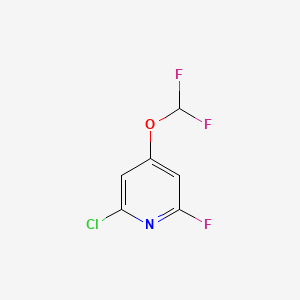
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- is a heterocyclic aromatic organic compound. It is a derivative of pyridine, which is a basic nitrogen-containing six-membered ring. The presence of chlorine, fluorine, and difluoromethoxy groups in the pyridine ring significantly alters its chemical properties and reactivity, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction where a suitable pyridine derivative is treated with reagents such as chlorinating agents, fluorinating agents, and difluoromethoxy sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, high-pressure reactors, and purification techniques such as distillation and crystallization to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions may produce pyridine N-oxides .
Scientific Research Applications
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- involves its interaction with specific molecular targets and pathways. The presence of electronegative substituents like chlorine and fluorine can influence its binding affinity to enzymes and receptors, thereby modulating biological activities. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2-chloro-4-(difluoromethoxy)-5-methyl-
- Pyridine, 2-chloro-4-(difluoromethoxy)-5-(trifluoromethyl)-
- Pyridine, 2-chloro-4-(difluoromethoxy)-6-(methylsulfonyl)-
Uniqueness
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness can result in different reactivity patterns and biological activities compared to its analogs .
Properties
Molecular Formula |
C6H3ClF3NO |
|---|---|
Molecular Weight |
197.54 g/mol |
IUPAC Name |
2-chloro-4-(difluoromethoxy)-6-fluoropyridine |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-1-3(12-6(9)10)2-5(8)11-4/h1-2,6H |
InChI Key |
GBWKODCFURVBFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


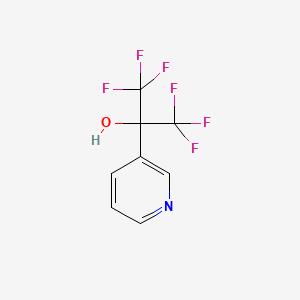
![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)

![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)
